molecular formula C16H21N3O3S B6673359 N-[[5-[(2S,3S)-2-tert-butyloxolan-3-yl]-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide

N-[[5-[(2S,3S)-2-tert-butyloxolan-3-yl]-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide

Cat. No.: B6673359
M. Wt: 335.4 g/mol
InChI Key: MBRRAWDSARYHFQ-GWCFXTLKSA-N
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Description

N-[[5-[(2S,3S)-2-tert-butyloxolan-3-yl]-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, an oxadiazole ring, and a tert-butyloxolan moiety

Properties

IUPAC Name

N-[[5-[(2S,3S)-2-tert-butyloxolan-3-yl]-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-16(2,3)13-10(6-7-21-13)15-19-18-12(22-15)9-17-14(20)11-5-4-8-23-11/h4-5,8,10,13H,6-7,9H2,1-3H3,(H,17,20)/t10-,13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRRAWDSARYHFQ-GWCFXTLKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C(CCO1)C2=NN=C(O2)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1[C@H](CCO1)C2=NN=C(O2)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[[5-[(2S,3S)-2-tert-butyloxolan-3-yl]-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the thiophene ring, followed by the introduction of the oxadiazole ring through cyclization reactions. The tert-butyloxolan moiety is then attached via a stereoselective synthesis to ensure the correct configuration. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles such as halogens. .

Scientific Research Applications

N-[[5-[(2S,3S)-2-tert-butyloxolan-3-yl]-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[5-[(2S,3S)-2-tert-butyloxolan-3-yl]-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring may also play a role in binding to biological targets, enhancing the compound’s overall efficacy. Pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar compounds to N-[[5-[(2S,3S)-2-tert-butyloxolan-3-yl]-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide include other thiophene and oxadiazole derivatives. These compounds share structural similarities but may differ in their biological activity and chemical properties. For example:

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